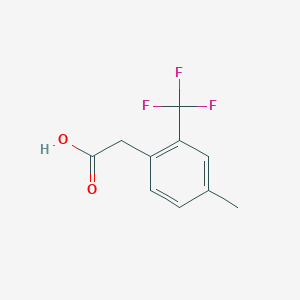
4-Methyl-2-(trifluoromethyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzotrifluoride and acetic acid derivatives.
Grignard Reaction: One common method involves the Grignard reaction, where 4-methylbenzotrifluoride is reacted with magnesium in the presence of an organic solvent to form the Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to introduce the carboxyl group, forming the desired phenylacetic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by carboxylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the methyl group at the 4-position.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the methyl group at the 4-position.
4-Methylphenylacetic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Methyl-2-(trifluoromethyl)phenylacetic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
2-[4-methyl-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)8(4-6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
KTFXIRNWUDDQKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)

![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)



![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)

![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)


